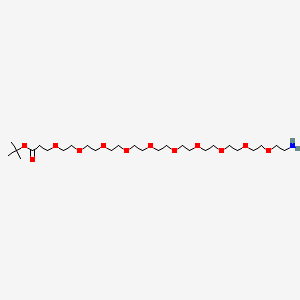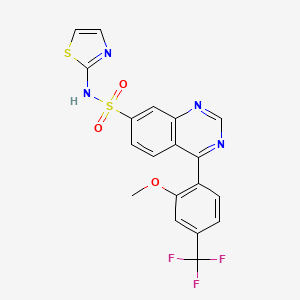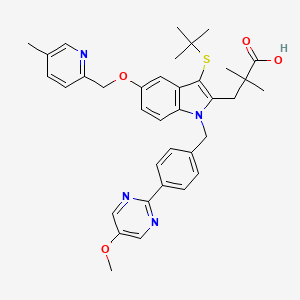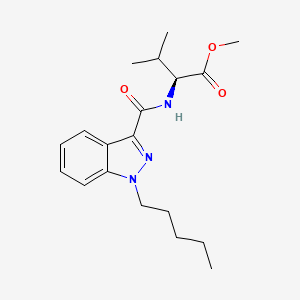
Amino-PEG10-ester tert-butylique
Vue d'ensemble
Description
Amino-PEG10-t-butyl ester is a chemical compound commonly used in bioconjugation and organic synthesis . It is a water-soluble PEG reagent containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid, which is similar to Amino-PEG10-t-butyl ester, proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular formula of Amino-PEG10-t-butyl ester is C27H55NO12 . Its molecular weight is 585.73 g/mol .Chemical Reactions Analysis
The amino group in Amino-PEG10-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Amino-PEG10-t-butyl ester is a water-soluble PEG reagent . Its hydrophilic PEG spacer increases solubility in aqueous media . The compound has a molecular weight of 585.73 g/mol and a molecular formula of C27H55NO12 .Applications De Recherche Scientifique
Bioconjugaison {svg_1}
“Amino-PEG10-ester tert-butylique” est couramment utilisé en bioconjugaison {svg_2}. La bioconjugaison est une stratégie chimique pour former une liaison covalente stable entre deux molécules, dont au moins l'une est une biomolécule. Ce processus est crucial dans de nombreux domaines des sciences de la vie, notamment la délivrance de médicaments et le ciblage cellulaire.
Synthèse Organique {svg_3}
Ce composé est également utilisé en synthèse organique {svg_4}. La synthèse organique est une méthode de préparation de composés organiques. C'est une science basée sur un ensemble de principes et de concepts qui régissent la conception de voies de synthèse. Elle implique également la mise en œuvre de ces voies en laboratoire.
Recherche en protéomique {svg_5}
“this compound” est utilisé dans la recherche en protéomique {svg_6}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et fonctions. Ce domaine est souvent utilisé pour explorer les traitements potentiels des maladies.
Préparation d'esters tert-butyliques {svg_7}
Une préparation d'esters tert-butyliques d'acide aminé Nα-protégé est décrite, qui procède à partir d'acides aminés protégés et de tert-butanol en utilisant du sulfate de magnésium anhydre et un excès d'éthérate de trifluorure de bore comme réactifs supplémentaires {svg_8}. Cette méthode permet d'obtenir des esters tert-butyliques avec de bons rendements et une variété de chaînes latérales d'acides aminés et de substituants tolèrent les conditions réactionnelles {svg_9}.
Mécanisme D'action
Target of Action
Amino-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative that contains an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), with which the amino group can react .
Mode of Action
The amino group in Amino-PEG10-t-butyl ester is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to interact with its targets and induce changes in their structure and function.
Pharmacokinetics
It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of Amino-PEG10-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions , suggesting that the compound’s action, efficacy, and stability may vary depending on the acidity of the environment.
Analyse Biochimique
Biochemical Properties
Amino-PEG10-t-butyl ester plays a significant role in biochemical reactions due to its reactive amino group and hydrophilic PEG spacer. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, facilitating the conjugation of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through these covalent bonds. For example, it can be used to modify proteins by attaching PEG chains, which can enhance protein solubility and stability .
Cellular Effects
Amino-PEG10-t-butyl ester influences various cellular processes by modifying proteins and other biomolecules. The PEGylation of proteins using Amino-PEG10-t-butyl ester can affect cell signaling pathways, gene expression, and cellular metabolism. PEGylated proteins often exhibit increased stability and reduced immunogenicity, which can enhance their therapeutic potential. Additionally, the hydrophilic nature of the PEG spacer can improve the solubility and bioavailability of conjugated biomolecules .
Molecular Mechanism
The molecular mechanism of Amino-PEG10-t-butyl ester involves the formation of covalent bonds between its amino group and target biomolecules. This compound can react with carboxylic acids, activated NHS esters, and carbonyls to form stable amide or imine bonds. These covalent modifications can alter the structure and function of the target biomolecules, leading to changes in their activity, stability, and interactions with other cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG10-t-butyl ester can change over time due to its stability and degradation. The t-butyl protected carboxyl group can be deprotected under acidic conditions, which may affect the compound’s reactivity and interactions with biomolecules. Long-term studies have shown that PEGylated proteins and other conjugates exhibit increased stability and reduced degradation compared to their non-PEGylated counterparts .
Dosage Effects in Animal Models
The effects of Amino-PEG10-t-butyl ester in animal models can vary with different dosages. At low doses, this compound can enhance the solubility and stability of conjugated biomolecules without causing significant toxicity. At high doses, there may be potential toxic or adverse effects, such as immune responses or off-target interactions. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Amino-PEG10-t-butyl ester is involved in metabolic pathways that include the conjugation of biomolecules through covalent bonds. The amino group in this compound can react with carboxylic acids, activated NHS esters, and carbonyls, leading to the formation of stable amide or imine bonds. These modifications can affect the metabolic flux and levels of metabolites in cells, influencing various biochemical processes .
Transport and Distribution
The transport and distribution of Amino-PEG10-t-butyl ester within cells and tissues are influenced by its hydrophilic PEG spacer. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. The PEGylation of biomolecules using Amino-PEG10-t-butyl ester can also enhance their distribution and bioavailability in vivo .
Subcellular Localization
The subcellular localization of Amino-PEG10-t-butyl ester is determined by its interactions with target biomolecules and cellular compartments. This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. The PEGylation of proteins using Amino-PEG10-t-butyl ester can also affect their localization and activity within cells .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25,28H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGTGCHTQMBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120419 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1818294-42-6 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)


![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)
